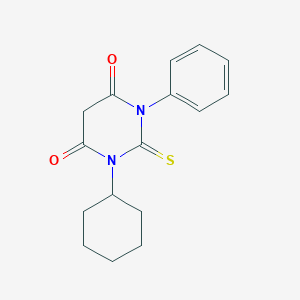
Aluminum;tungsten
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aluminum;tungsten is a compound that combines the properties of aluminum and tungsten. Aluminum is known for its lightweight and high oxidation resistance, while tungsten is recognized for its high melting point and exceptional hardness. The combination of these two elements results in a compound that exhibits unique physical and chemical properties, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of aluminum;tungsten can be achieved through various methods, including powder metallurgy and thermal analysis. One common method involves the use of elemental tungsten and aluminum powders. The powders are mixed and subjected to thermal treatment, leading to the formation of tungsten aluminides such as Al4W and Al12W .
Industrial Production Methods: In industrial settings, the production of this compound often involves processes like cold isostatic pressing, hot isostatic pressing, and sintering. These methods ensure high density and uniform distribution of the compound. The use of hot isostatic pressing, in particular, helps achieve a relative density of over 98%, making the compound suitable for high-performance applications .
Analyse Chemischer Reaktionen
Types of Reactions: Aluminum;tungsten undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, tungsten can react with oxygen to form tungsten trioxide (WO3), while aluminum can form aluminum oxide (Al2O3) under similar conditions .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include halogens, acids, and bases. Tungsten reacts with halogens to form tungsten halides, such as tungsten hexafluoride (WF6) and tungsten hexachloride (WCl6). Aluminum, on the other hand, reacts with halogens to form aluminum halides .
Major Products: The major products formed from reactions involving this compound include various tungsten aluminides and oxides. For example, the reaction of tungsten with aluminum can produce Al4W and Al12W, which are known for their high hardness and thermal stability .
Wissenschaftliche Forschungsanwendungen
Aluminum;tungsten has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, it is explored for its potential use in medical devices and implants due to its biocompatibility and strength. In industry, this compound is used in the production of high-performance materials for aerospace and automotive applications .
Wirkmechanismus
The mechanism of action of aluminum;tungsten involves the formation of strong interfacial bonds between the aluminum matrix and tungsten reinforcements. This results in enhanced mechanical properties, such as increased hardness and thermal stability. The atomic diffusion process plays a crucial role in the formation of tungsten aluminides, which contribute to the compound’s overall performance .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to aluminum;tungsten include other tungsten-based alloys and composites, such as tungsten carbide (WC) and tungsten disulfide (WS2). These compounds share some properties with this compound, such as high hardness and thermal stability .
Uniqueness: What sets this compound apart from these similar compounds is its combination of lightweight and high strength. While tungsten carbide and tungsten disulfide are known for their hardness, they do not offer the same lightweight properties as this compound. This makes this compound particularly valuable in applications where both high strength and low weight are essential, such as in aerospace and automotive industries .
Eigenschaften
Molekularformel |
AlW |
|---|---|
Molekulargewicht |
210.82 g/mol |
IUPAC-Name |
aluminum;tungsten |
InChI |
InChI=1S/Al.W |
InChI-Schlüssel |
JYJXGCDOQVBMQY-UHFFFAOYSA-N |
Kanonische SMILES |
[Al].[W] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


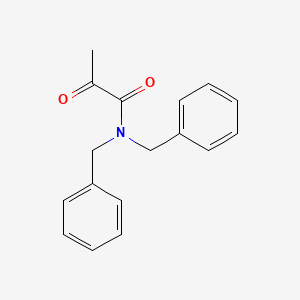
![1-(4-Phenylbicyclo[2.2.2]octan-1-yl)ethan-1-one](/img/structure/B14507013.png)

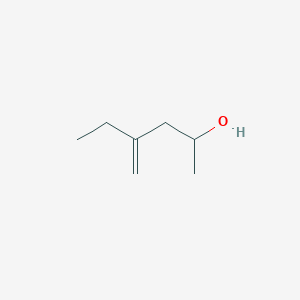
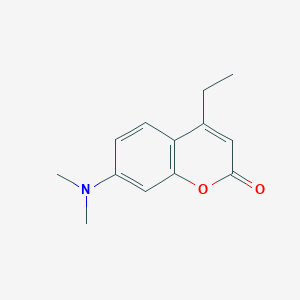
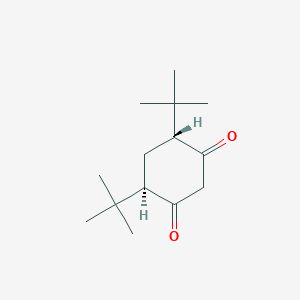

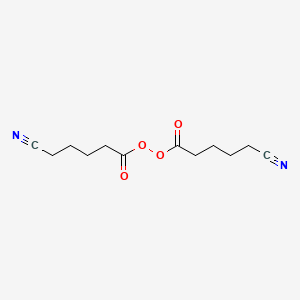
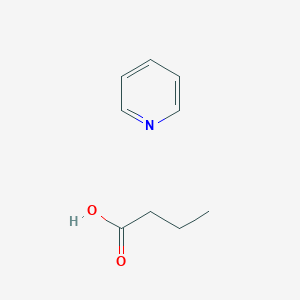
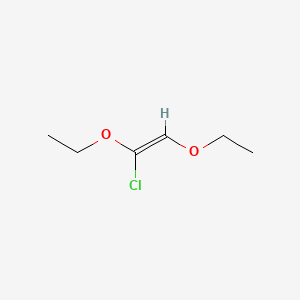
![6-({[7-(Prop-2-EN-1-YL)trideca-1,4,8-trien-3-YL]oxy}carbonyl)cyclohex-3-ene-1-carboxylate](/img/structure/B14507061.png)
![2,2'-[(3beta,5alpha,6beta)-Cholestane-3,6-diylbis(oxy)]di(ethan-1-ol)](/img/structure/B14507068.png)
